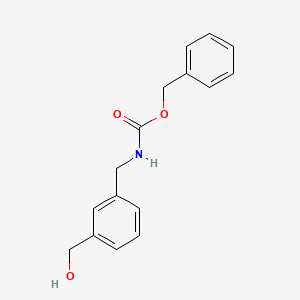
Cbz-(3-(aminomethyl)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cbz-(3-(aminomethyl)phenyl)methanol is a chemical compound with the molecular formula C16H17NO3. It is characterized by the presence of a benzyl carbamate (Cbz) protecting group attached to a phenyl ring, which is further substituted with an aminomethyl group and a methanol group. This compound is often used in organic synthesis, particularly in the protection of amine groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-(3-(aminomethyl)phenyl)methanol typically involves the protection of the amine group on 3-(aminomethyl)phenylmethanol using benzyl chloroformate. The reaction is carried out under basic conditions, often using a base such as sodium carbonate or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Cbz-(3-(aminomethyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzyl carbamate group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(aminomethyl)benzaldehyde or 3-(aminomethyl)benzoic acid.
Reduction: Formation of 3-(aminomethyl)phenylmethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cbz-(3-(aminomethyl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of peptides and other biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Cbz-(3-(aminomethyl)phenyl)methanol involves the protection of amine groups through the formation of a stable carbamate linkage. This protects the amine group from unwanted reactions during subsequent synthetic steps. The carbamate group can be selectively removed under mild acidic or basic conditions, allowing for the recovery of the free amine .
Comparison with Similar Compounds
Similar Compounds
- Cbz-(4-(aminomethyl)phenyl)methanol
- Cbz-(2-(aminomethyl)phenyl)methanol
- Cbz-(3-(aminomethyl)phenyl)ethanol
Uniqueness
Cbz-(3-(aminomethyl)phenyl)methanol is unique due to the specific positioning of the aminomethyl group on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. This positional isomerism can lead to differences in the physical and chemical properties compared to its analogs.
Properties
Molecular Formula |
C16H17NO3 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
benzyl N-[[3-(hydroxymethyl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C16H17NO3/c18-11-15-8-4-7-14(9-15)10-17-16(19)20-12-13-5-2-1-3-6-13/h1-9,18H,10-12H2,(H,17,19) |
InChI Key |
QBDBDTWXXVOFEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC2=CC(=CC=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















